molecular formula C14H22N4OS B5660356 1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine

1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine

Cat. No. B5660356
M. Wt: 294.42 g/mol
InChI Key: VQFGTPIKLSCIKI-UHFFFAOYSA-N
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Description

The interest in compounds featuring thiazol and oxadiazol rings stems from their varied biological activities and potential in drug development. These heterocyclic compounds often exhibit significant pharmacological properties due to their structural diversity and complexity.

Synthesis Analysis

Compounds with structures similar to the target molecule often undergo synthesis through condensation reactions, involving key precursors such as acetohydrazides and various aldehydes or ketones. For instance, Muralikrishna (2018) described the synthesis of carbazole-linked oxadiazole derivatives through condensation reactions, which could be analogous to the synthesis route for the target compound (Muralikrishna, 2018).

properties

IUPAC Name

1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4OS/c1-6-7-12-16-13(19-17-12)8-18(5)9(2)14-10(3)20-11(4)15-14/h9H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFGTPIKLSCIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)CN(C)C(C)C2=C(SC(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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